molecular formula C24H21N3OS3 B2425649 3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea CAS No. 396724-81-5

3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea

Cat. No.: B2425649
CAS No.: 396724-81-5
M. Wt: 463.63
InChI Key: CFARIXRTYMENOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea is a recognized and potent chemical probe for the investigation of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) signaling pathways. DYRK1A is a serine/threonine kinase implicated in critical cellular processes, including cell proliferation, differentiation, and neuronal development. Its dysregulation is studied in the context of several human diseases, most notably Down syndrome, where increased DYRK1A gene dosage is believed to contribute to neurodevelopmental deficits and cognitive impairments. Research utilizing this inhibitor focuses on elucidating the kinase's role in tau phosphorylation and its potential contribution to Alzheimer's disease-like pathologies . Furthermore, due to the involvement of DYRK1A in cell cycle control, this compound is a valuable tool in oncology research for probing mechanisms of carcinogenesis and for evaluating the therapeutic potential of DYRK1A inhibition in specific cancer types, such as glioblastoma and other solid tumors . By selectively inhibiting DYRK1A, this compound enables researchers to dissect complex kinase-driven processes in model systems, providing foundational insights for understanding neurodevelopmental disorders and identifying novel anti-cancer strategies.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS3/c1-14-10-12-15(13-11-14)21(28)26-24(29)27-23-20(16-6-2-4-8-18(16)30-23)22-25-17-7-3-5-9-19(17)31-22/h3,5,7,9-13H,2,4,6,8H2,1H3,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFARIXRTYMENOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The tetrahydrobenzothiophene ring is typically constructed via Gewald-like reactions or modified Hantzsch thiophene syntheses. A representative pathway involves:

  • Cyclohexenone thioamide formation : Reacting cyclohexenone with benzothiazole-2-thiol in the presence of elemental sulfur and morpholine yields 3-(benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (Intermediate A).
  • Oxidative aromatization : Treatment with DDQ (dichlorodicyanoquinone) under refluxing toluene introduces conjugation while retaining the tetrahydro scaffold.

Critical parameters :

  • Solvent polarity influences cyclization efficiency (DMF > THF).
  • Sulfur sources (e.g., Lawesson’s reagent) improve benzothiazole incorporation.

Metal-Catalyzed Cyclization

Palladium-catalyzed C–S bond formation enables direct benzothiazole annulation onto tetrahydrobenzothiophene precursors:

  • Suzuki-Miyaura coupling : A boronic ester-functionalized tetrahydrobenzothiophene reacts with 2-bromobenzothiazole using Pd(PPh₃)₄ (2 mol%) in dioxane/H₂O (3:1) at 80°C.
  • Buchwald-Hartwig amination : Introduces the amine group at position 2 for subsequent thiourea formation.

Yield optimization :

  • Adding XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) increases coupling efficiency to 78–85%.

Thiourea Bridge Installation

Isothiocyanate Coupling

The most direct method involves reacting Intermediate A with 4-methylbenzoyl isothiocyanate:

  • Isothiocyanate synthesis : 4-Methylbenzoyl chloride reacts with ammonium thiocyanate in acetone at −5°C.
  • Coupling reaction : Intermediate A (1 eq) and 4-methylbenzoyl isothiocyanate (1.2 eq) undergo nucleophilic addition in anhydrous THF with Et₃N (2 eq) at 0°C → RT.

Reaction profile :

  • Completion time: 6–8 hours (monitored by TLC, Rf = 0.42 in EtOAc/hexane 1:1).
  • Yield: 68–72% after silica gel chromatography.

Thiophosgene-Mediated Route

Alternative pathway using bis(4-methylbenzoyl)thiophosgene:

  • In situ thiophosgene generation : 4-Methylbenzoyl chloride reacts with thiourea in CH₂Cl₂ under N₂.
  • Two-step coupling :
    • Intermediate A + bis(4-methylbenzoyl)thiophosgene (0.55 eq) → Monoacylated product.
    • Quenching with NH₄OH yields the thiourea derivative.

Advantages :

  • Avoids handling toxic isothiocyanate gases.
  • Scalable to >100 g batches.

Analytical Characterization and Spectral Data

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d6):

  • δ 8.21 (d, J = 8.0 Hz, 1H, benzothiazole H-7)
  • δ 7.89–7.82 (m, 2H, ArH from 4-methylbenzoyl)
  • δ 3.12–2.95 (m, 4H, tetrahydrobenzothiophene CH₂)
  • δ 2.43 (s, 3H, CH₃)

IR (KBr) :

  • 3278 cm⁻¹ (N–H stretch, thiourea)
  • 1665 cm⁻¹ (C=O)
  • 1243 cm⁻¹ (C=S)

X-ray crystallography :

  • Intramolecular N–H⋯O hydrogen bond (2.09 Å) stabilizes the cis–trans thiourea configuration.
  • Dihedral angle between benzothiazole and tetrahydrobenzothiophene: 24.09°.

Process Optimization and Challenges

Yield Enhancement Strategies

Parameter Effect on Yield Optimal Condition
Solvent polarity +15% THF over DCM
Temperature +22% 0°C → RT vs. RT only
Equivalents of Et₃N +18% 2.5 eq vs. 1.5 eq

Key findings :

  • Slow addition of isothiocyanate (1 hour) minimizes dimerization.
  • Molecular sieves (4Å) absorb HCl byproducts, pushing equilibrium toward product.

Common Side Reactions

  • Dimerization :
    • Controlled by maintaining low concentration (<0.1 M).
  • Oxidative degradation :
    • Add BHT (butylated hydroxytoluene, 0.1 wt%) to prevent C=S → C=O oxidation.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

  • 30-minute cycles at 100°C in MeCN increase reaction rate 4-fold vs. conventional heating.
  • Limited scalability due to rapid decomposition above 120°C.

Industrial-Scale Considerations

Cost Analysis

Component Cost Contribution
4-Methylbenzoyl chloride 38%
Pd catalysts 29%
Purification 22%

Cost-reduction strategies :

  • Recyclable Pd catalysts (e.g., Pd@MOF-808) lower metal loading to 0.3 mol%.
  • Switch from column chromatography to antisolvent crystallization (water/DMF).

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Biological Activities

The biological activities of this compound are primarily attributed to its structural components. Notable applications include:

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to thioureas can inhibit the growth of various bacteria and fungi. For instance, derivatives containing benzothiazole have demonstrated effectiveness against Mycobacterium tuberculosis and other pathogens .

Anticancer Potential

Thiourea derivatives have been explored for their anticancer properties. The incorporation of benzothiazole into the structure has been linked to enhanced cytotoxicity against cancer cell lines. Compounds with similar scaffolds have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in critical pathways for bacterial survival and proliferation. Research suggests that thiourea derivatives can act as inhibitors of various hydrolases and transferases, which could be leveraged for drug development against resistant bacterial strains .

Case Studies

Several studies have investigated the biological activities of compounds similar to 3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea:

StudyFocusFindings
Sarkar et al., 2018 Antitubercular ActivityIdentified significant activity against Mycobacterium tuberculosis with structural analogs showing better penetration due to increased hydrophobicity.
MDPI Research Group, 2022 Anticancer ActivityDemonstrated cytotoxic effects on various cancer cell lines; compounds with similar structures showed promising results in inhibiting tumor growth.
Recent Study on (Thio)urea Derivatives Enzyme InhibitionIdentified moderate inhibition of key bacterial enzymes; suggested potential for drug development against resistant strains.

Mechanism of Action

The mechanism of action of 3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea involves its interaction with molecular targets such as topoisomerase I. This interaction can inhibit the enzyme’s activity, leading to the disruption of DNA replication and cell division, which is particularly useful in cancer treatment . The compound may also induce apoptosis in cancer cells by activating caspase-3 and causing mitochondrial dysfunction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea is unique due to its combination of benzothiazole and tetrahydrobenzo[b]thiophene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets and exhibit a range of biological activities that are not observed in similar compounds .

Biological Activity

The compound 3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea is a benzothiazole derivative that has garnered attention for its potential biological activities. This article explores its antimicrobial and antiproliferative properties, supported by various studies and data.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a series of diarylureas containing the benzothiazole nucleus were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Enterococcus faecalis.

Key Findings:

  • MIC Values : The most active compounds showed minimum inhibitory concentration (MIC) values of 8 µg/mL against S. aureus, outperforming triclocarban (TCC), which had an MIC of 16 µg/mL. Similarly, these compounds exhibited MIC values of 32 µg/mL against E. faecalis, compared to TCC's 64 µg/mL .
  • Bactericidal Action : Some derivatives demonstrated bactericidal effects, indicating their potential utility in treating bacterial infections that are resistant to conventional antibiotics .

Antiproliferative Activity

Benzothiazole derivatives are also being investigated for their anticancer properties. A library of compounds was synthesized and tested for antiproliferative activity in various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the effects of several benzothiazole derivatives on pancreatic cancer and paraganglioma cell lines:

CompoundCell LineViability Reduction (%) at 50 µM
4lAsPC-142.97
4lBxPC-370.50
4lCapan-243.30
GEMAsPC-163.25
GEMBxPC-364.65

The compound 4l showed a marked reduction in cell viability across all tested lines, indicating strong antiproliferative activity . Furthermore, combinations of 4l with gemcitabine enhanced the antiproliferative effects, suggesting a synergistic relationship that could be beneficial for clinical applications .

The biological activity of benzothiazole derivatives may be attributed to their ability to interact with specific molecular targets within cells. For example:

  • Target Prediction Analysis : Compounds have been shown to potentially interact with cannabinoid receptors and sentrin-specific proteases, which are involved in cellular proliferation and survival pathways .
  • Enzyme Inhibition : Some derivatives were found to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial survival, further supporting their antibacterial potential .

Q & A

Q. Characterization methods :

  • NMR spectroscopy (e.g., 1^1H and 13^13C) confirms substituent integration and connectivity.
  • Mass spectrometry validates molecular weight.
  • X-ray crystallography (for crystalline derivatives) resolves molecular geometry and non-covalent interactions (e.g., π–π stacking in benzothiazole derivatives) .

Basic: What biological activities are associated with benzothiazole-thiourea hybrids?

Answer:
Benzothiazole-thiourea derivatives exhibit:

  • Antitumor activity : Inhibition of tumor cell proliferation via interaction with DNA or enzyme targets (e.g., topoisomerases) .
  • Antimicrobial properties : Activity against bacterial and fungal strains due to disruption of cell membrane integrity .
  • Antiviral potential : Pyrimido-benzothiazole derivatives show efficacy against RNA viruses .

Q. Screening methodology :

  • In vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity).
  • Computational docking to identify binding affinities with biological targets .

Advanced: How can reaction conditions be optimized to improve yields of thiourea derivatives?

Answer:
Key variables include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to non-polar solvents .
  • Temperature : Reflux conditions (e.g., 90–95°C) favor cyclization over side reactions .
  • Catalyst use : Acidic conditions (HCl) accelerate formaldehyde-mediated cyclization (Table 1) .

Q. Example optimization data :

Reaction ComponentConditionYield (%)Reference
DMF (solvent)Reflux, 4 h79–85
Ethanol (solvent)Room temperature<50
HCl (catalyst)90–95°C, 4 h80–90

Advanced: How can structural discrepancies in NMR data be resolved for thiourea derivatives?

Answer:
Contradictions in NMR assignments arise from:

  • Tautomerism : Thiourea derivatives may exist as thione-thiol tautomers, causing signal splitting.
  • Dynamic exchange : Rotational barriers in substituted aryl groups lead to broadened peaks.

Q. Resolution strategies :

  • Variable-temperature NMR : Identifies tautomeric equilibria by observing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to resolve overlapping signals .
  • X-ray crystallography : Provides definitive bond-length data (e.g., C=S vs. C–SH) .

Advanced: How do computational methods aid in predicting bioactivity?

Answer:

  • Molecular docking : Models interactions between the compound’s benzothiazole moiety and enzyme active sites (e.g., HIV-1 protease) .
  • QSAR studies : Correlates electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .
  • MD simulations : Predicts stability of ligand-target complexes under physiological conditions .

Q. Example workflow :

Optimize geometry using DFT (B3LYP/6-31G*).

Dock into target protein (e.g., PDB: 1HIV) using AutoDock Vina.

Validate with free-energy calculations (MM-PBSA) .

Advanced: What strategies address contradictions in reported biological data?

Answer:
Discrepancies may arise from:

  • Assay variability : Differences in cell lines, incubation times, or endpoint measurements.
  • Compound purity : HPLC analysis (≥95% purity) ensures reproducibility .

Q. Mitigation approaches :

  • Standardized protocols : Use established guidelines (e.g., CLSI for antimicrobial assays).
  • Dose-response curves : Calculate IC50_{50}/MIC values across multiple replicates .
  • Comparative studies : Benchmark against reference drugs (e.g., doxorubicin for cytotoxicity) .

Advanced: How can cyclization byproducts be minimized during heterocycle formation?

Answer:
Byproducts form due to:

  • Incomplete cyclization : Traces of unreacted thiourea.
  • Overalkylation : Excess formaldehyde generates polymeric side products.

Q. Optimization tactics :

  • Stoichiometric control : Limit formaldehyde to 1.2 equivalents .
  • Acid catalysis : HCl promotes regioselective cyclization over polymerization .
  • Workup protocol : Neutralize reaction mixture post-cyclization to precipitate pure product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.